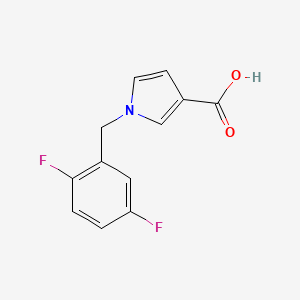
1-(2,5-difluorobenzyl)-1H-pyrrole-3-carboxylic acid
Descripción general
Descripción
1-(2,5-difluorobenzyl)-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H9F2NO2 and its molecular weight is 237.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2,5-Difluorobenzyl)-1H-pyrrole-3-carboxylic acid is a compound of interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrole ring substituted with a 2,5-difluorobenzyl group and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 240.21 g/mol. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound's structure allows it to bind to active sites on these targets, potentially modulating their activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at particular receptors, influencing signal transduction pathways.
Biological Activity Studies
Recent studies have explored the biological activities of compounds related to or derived from this compound.
Antimicrobial Activity
Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. A study reported that compounds with similar structures demonstrated effective inhibition against various bacterial strains, including drug-resistant strains. The Minimum Inhibitory Concentration (MIC) values for these compounds were found to be less than 0.016 μg/mL, indicating potent activity against pathogens such as Mycobacterium tuberculosis .
Anticancer Properties
Another area of interest is the anticancer activity of pyrrole derivatives. A structure-activity relationship (SAR) study revealed that modifications on the pyrrole ring significantly impacted cytotoxicity against cancer cell lines. For instance, the introduction of electron-withdrawing groups enhanced the anticancer efficacy while maintaining low toxicity profiles .
Case Studies
Several case studies highlight the biological potential of this compound:
- Inhibition of Quorum Sensing : A related compound was shown to inhibit quorum sensing in Pseudomonas aeruginosa, reducing virulence factor production and biofilm formation. This was evidenced by scanning electron microscopy (SEM) and real-time quantitative PCR (RT-qPCR) analysis .
- Antituberculosis Activity : Another study focused on pyrrole derivatives targeting the MmpL3 protein in Mycobacterium tuberculosis. Compounds demonstrated significant inhibition of mycolic acid biosynthesis, highlighting their potential as novel anti-TB agents .
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | MIC (μg/mL) | Notable Activity |
|---|---|---|---|
| 1-(3,5-Difluorobenzyl)-1H-pyrrole-3-carboxylic acid | Pyrrole derivative | <0.016 | Potent antimicrobial |
| 1-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid | Pyrrole derivative | <0.050 | Anticancer properties |
| 5-(2-Fluorophenyl)-1H-pyrrole-3-carboxylic acid | Pyrrole derivative | <0.025 | Inhibition of bacterial growth |
Propiedades
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c13-10-1-2-11(14)9(5-10)7-15-4-3-8(6-15)12(16)17/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTDJAJVRUIQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CN2C=CC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















